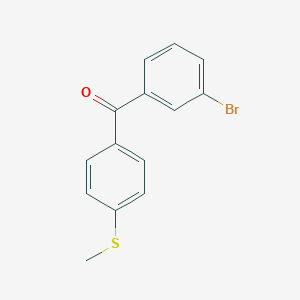

3-Bromo-4'-(methylthio)benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

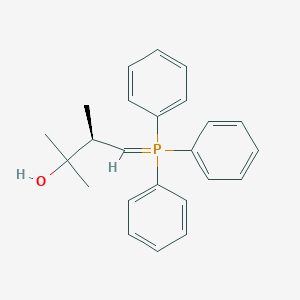

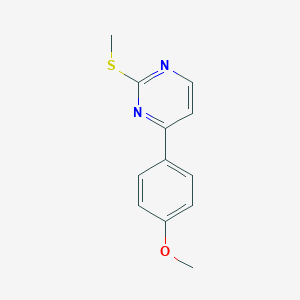

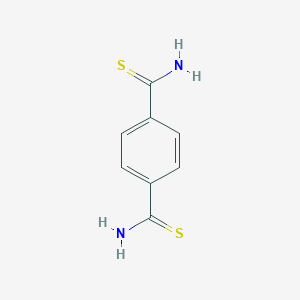

3-Bromo-4’-(methylthio)benzophenone is a chemical compound with the molecular formula C14H11BrOS . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4’-(methylthio)benzophenone consists of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 oxygen atom, and 1 sulfur atom . The average mass of the molecule is 307.206 Da, and the monoisotopic mass is 305.971405 Da .Physical And Chemical Properties Analysis

3-Bromo-4’-(methylthio)benzophenone has a molecular weight of 307.206 Da . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Photochemical Applications

3-Bromo-4'-(methylthio)benzophenone has shown relevance in photochemical studies. For instance, it has been used in the synthesis of oxetanes through a photochemical addition process with high selectivity for certain configurations, as demonstrated by Morris, Smith, and Walsh (1987) in their study on oxetane synthesis using methyl vinyl sulphides (Morris, Smith, & Walsh, 1987). Additionally, Xia (1989) explored the photoinduced addition reactions involving 3-bromo benzophenone, leading to the synthesis of new compounds (Xia, 1989).

Synthesis of Derivatives and Complexes

3-Bromo-4'-(methylthio)benzophenone serves as a precursor in the synthesis of various derivatives and complexes. Yin et al. (2008) described a method to synthesize 3-methylthio-substituted furans and related derivatives, highlighting the versatility of this compound in organic synthesis (Yin et al., 2008).

Photoinitiator and Photopolymerization Studies

This compound has also been investigated for its potential use in photoinitiator and photopolymerization processes. For instance, Sibi (2000) discussed the use of a related benzophenone in preparing photoinitiators for acrylate polymerization (Sibi, 2000).

Organic Synthesis and Mechanistic Studies

The compound's role in organic synthesis and mechanistic studies is also significant. Faragher and Gilchrist (1976) detailed the conversion of 2-(bromomethyl)benzophenone into naphthalene derivatives, providing insights into reaction mechanisms involving similar compounds (Faragher & Gilchrist, 1976).

Propiedades

IUPAC Name |

(3-bromophenyl)-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWEMIHVHUNFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4'-(methylthio)benzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)

![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)